molecular formula C12H25NO3 B2416576 tert-Butyl (7-hydroxyheptyl)carbamate CAS No. 173436-02-7

tert-Butyl (7-hydroxyheptyl)carbamate

Cat. No.: B2416576
CAS No.: 173436-02-7
M. Wt: 231.336
InChI Key: YJHJMTNYNBJHIZ-UHFFFAOYSA-N
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Description

tert-Butyl (7-hydroxyheptyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a hydroxy group on the heptyl chain and a tert-butyl ester group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-hydroxyheptyl)carbamate typically involves the reaction of 7-hydroxyheptanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 7-hydroxyheptanol attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as copper or palladium can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-hydroxyheptyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-heptyl-carbamic acid tert-butyl ester.

    Reduction: Formation of 7-hydroxyheptyl alcohol.

    Substitution: Formation of various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (7-hydroxyheptyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (7-hydroxyheptyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-hydroxycarbamate: Similar structure but lacks the heptyl chain.

    7-Hydroxy-4-methyl coumarin: Contains a hydroxy group but has a different core structure.

    tert-Butyl carbamate: Similar ester group but lacks the hydroxy and heptyl groups.

Uniqueness

tert-Butyl (7-hydroxyheptyl)carbamate is unique due to the presence of both the hydroxy group and the heptyl chain, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(7-hydroxyheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h14H,4-10H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHJMTNYNBJHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173436-02-7
Record name tert-Butyl (7-hydroxyheptyl)carbamate
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